REACTION_CXSMILES
|
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)=[O:4].[CH3:15][NH:16][CH2:17][CH2:18][OH:19].C(OCC)(=O)C>C(O)C>[OH:19][CH2:18][CH2:17][N:16]([CH3:15])[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)=[O:4]
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Name
|
|
Quantity
|
2.946 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
3.31 mL
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Type
|
reactant
|
Smiles
|
CNCCO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was refluxed for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
condensed
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Type
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WASH
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Details
|
The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over with anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: dichloromethane/methanol=40/1)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN(CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |